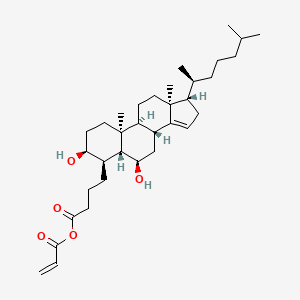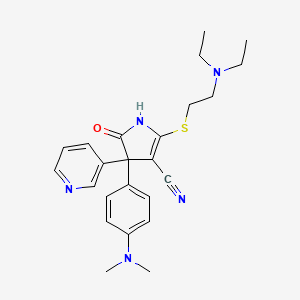
N-Hexylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a hexyl group attached to the guanidine moiety. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them versatile in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: Hexylguanidine can be synthesized through several methods. One common approach involves the reaction of hexylamine with cyanamide, followed by hydrolysis to yield hexylguanidine. Another method includes the guanylation of hexylamine using S-methylisothiourea under basic conditions .
Industrial Production Methods: Industrial production of hexylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation, is also explored to enhance efficiency .
化学反応の分析
Types of Reactions: Hexylguanidine undergoes various chemical reactions, including:
Oxidation: Hexylguanidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert hexylguanidine to its corresponding amine derivatives.
Substitution: Hexylguanidine can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-hexylguanidine derivatives, hexylamine, and substituted guanidines .
科学的研究の応用
Hexylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Hexylguanidine is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: Hexylguanidine is utilized in the production of polymers, resins, and other industrial materials.
作用機序
Hexylguanidine exerts its effects through several mechanisms:
類似化合物との比較
Guanidine: A simpler analog with similar basicity and hydrogen bonding capabilities.
Methylguanidine: Contains a methyl group instead of a hexyl group, with different solubility and reactivity properties.
Phenylguanidine: Features a phenyl group, offering unique aromatic interactions.
Uniqueness: Hexylguanidine stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and influences its solubility and reactivity compared to other guanidine derivatives .
特性
CAS番号 |
1866-59-7 |
|---|---|
分子式 |
C7H17N3 |
分子量 |
143.23 g/mol |
IUPAC名 |
2-hexylguanidine |
InChI |
InChI=1S/C7H17N3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H4,8,9,10) |
InChIキー |
BVLXQZKQUIRWEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


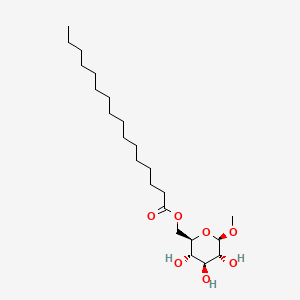
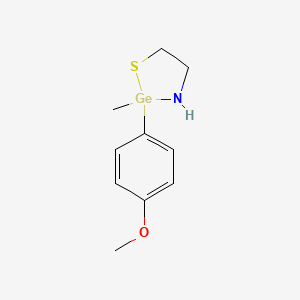

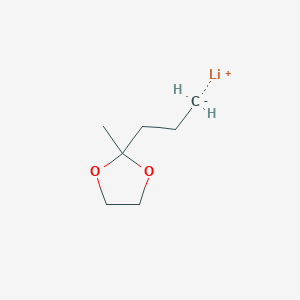

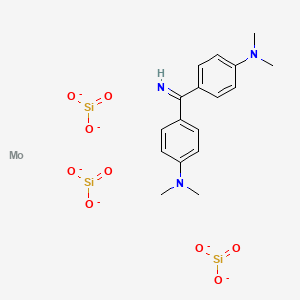
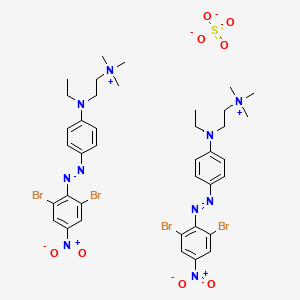
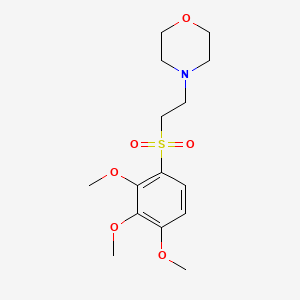
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
